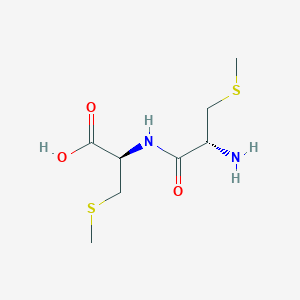
1,3,2-Dioxaphospholan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholan-2-ol is a cyclic organophosphorus compound characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphospholan-2-ol can be synthesized through the reaction of dichlorophosphates with alkanediols. For instance, polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system to afford 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides . Another method involves the reaction of methyl dichlorophosphate with alkanediols under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxaphospholan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions at the phosphorus atom are common, where nucleophiles replace leaving groups such as chloride.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like molecular oxygen or hydrogen peroxide are used under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are employed in the presence of suitable catalysts or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
1,3,2-Dioxaphospholan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of cyclic phosphates and phosphonates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphospholan-2-ol involves its interaction with various molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. This interaction is facilitated by the electrophilic nature of the phosphorus atom, which can undergo nucleophilic attack .
Comparison with Similar Compounds
- 2-Chloro-1,3,2-dioxaphospholane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-oxide
- 2-Fluoro-1,3,2-dioxaphospholane
Comparison: 1,3,2-Dioxaphospholan-2-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which impart distinct reactivity and solubility properties. Compared to its analogs like 2-chloro-1,3,2-dioxaphospholane, it exhibits different reactivity patterns, particularly in nucleophilic substitution reactions . The presence of different substituents (e.g., chloro, fluoro) in similar compounds can significantly alter their chemical behavior and applications.
Properties
CAS No. |
58402-90-7 |
|---|---|
Molecular Formula |
C2H5O3P |
Molecular Weight |
108.03 g/mol |
IUPAC Name |
2-hydroxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H5O3P/c3-6-4-1-2-5-6/h3H,1-2H2 |
InChI Key |
GRZZTYUZNNKOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


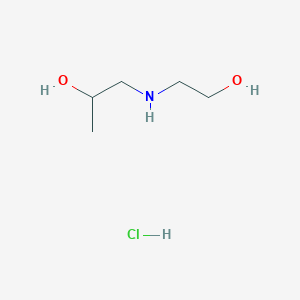
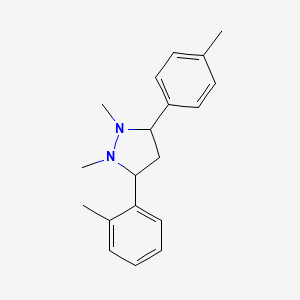
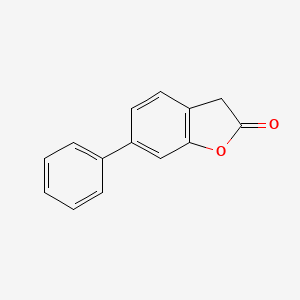
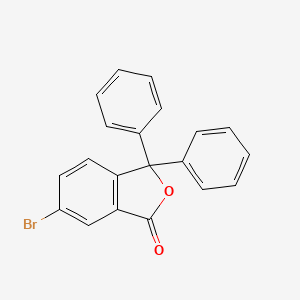
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

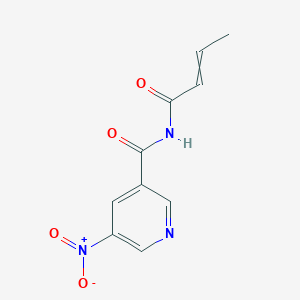

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
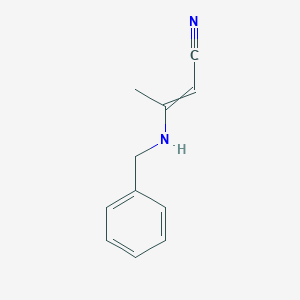
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
